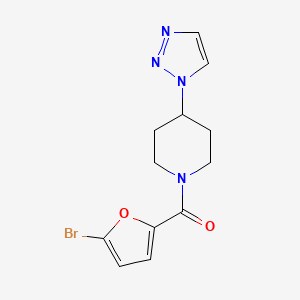

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

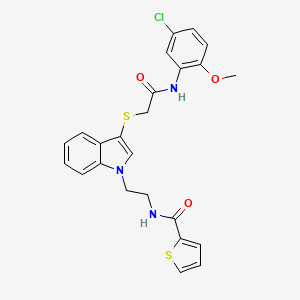

The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is further attached to a bromofuran ring, which is a five-membered ring with one oxygen atom and a bromine atom attached .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For example, 1H NMR, 13C NMR, and HR-MS are commonly used to characterize the structure of organic compounds . Unfortunately, the specific structural details for this compound are not available in the retrieved papers.科学的研究の応用

Synthesis and Derivatives

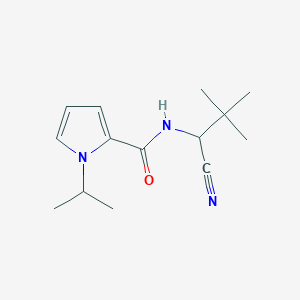

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone is a part of a family of compounds that have been synthesized for various scientific applications. For instance, a study by Prasad et al. (2021) discusses the synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring, highlighting the importance of such structures in clinical drugs. These derivatives show potential for various biological activities.

Biological Activity

Compounds similar to (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone have been studied for their biological activities. For example, Nagaraj, Srinivas, & Rao (2018) synthesized triazole analogues of piperazine and evaluated them for antibacterial activity against human pathogenic bacteria. This indicates the potential of such compounds in the development of new antibacterial agents.

Physicochemical Properties

A study on the physicochemical properties of similar compounds was conducted, which included the investigation of their antibacterial activity towards various microorganisms. The research suggests that these compounds could be effective against multi-resistant strains of microorganisms, as discussed in a paper without listed authors (2020) available here.

Structural and Thermal Studies

Structural and thermal properties of related compounds have been examined, which is crucial for understanding their stability and potential applications. For instance, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies along with theoretical calculations on a related compound, providing insights into its stability and potential applications.

作用機序

Target of Action

The primary target of this compound is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone that is responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with HSP90 through hydrogen bond and hydrophobic interactions . It binds to the N-terminal ATP-binding pocket of HSP90 . This binding leads to the degradation of client proteins by the ubiquitin–proteasome pathway .

Biochemical Pathways

The compound affects the HSP90 chaperone pathway . HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .

Result of Action

The result of the compound’s action is the inhibition of HSP90 . This leads to the degradation of client proteins by the ubiquitin–proteasome pathway, which can be beneficial in the treatment of cancer .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(5-bromofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN4O2/c13-11-2-1-10(19-11)12(18)16-6-3-9(4-7-16)17-8-5-14-15-17/h1-2,5,8-9H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQQHVGUPIZNHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)

![2-(4-chlorophenoxy)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2917831.png)

![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1H-indol-3-yl)urea](/img/structure/B2917834.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2917837.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)

![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)